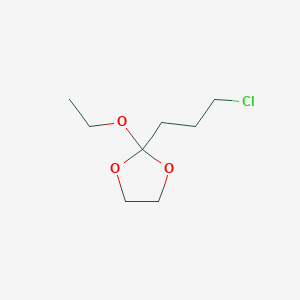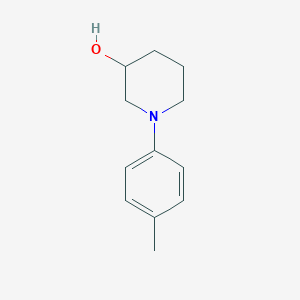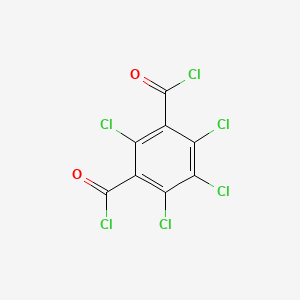
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane is an organic compound with the molecular formula C8H15ClO3. It is a masked γ-chlorobutyraldehyde and is used in various synthetic applications. This compound is known for its role in introducing the 3-(1,3-dioxolan-2-yl)propyl moiety, which is valuable in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane typically involves the reaction of 3-chloropropanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include substituted dioxolanes with various functional groups.
Oxidation: Products include γ-chlorobutyraldehyde and γ-chlorobutyric acid.
Reduction: Products include 3-chloropropanol and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane involves its ability to act as a masked aldehyde. The compound can undergo hydrolysis to release γ-chlorobutyraldehyde, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Another organosilane compound used in surface modification and as a coupling agent.
(3-Chloropropyl)triethoxysilane: Similar to trimethoxysilane but with ethoxy groups, used in similar applications.
(3-Bromopropyl)trimethoxysilane: A bromine analog used for similar purposes.
Uniqueness
2-(3-Chloropropyl)-2-ethoxy-1,3-dioxolane is unique due to its dioxolane ring structure, which provides stability and reactivity that are advantageous in synthetic applications. Its ability to act as a masked aldehyde makes it particularly valuable in multi-step organic syntheses .
Propiedades
Fórmula molecular |
C8H15ClO3 |
|---|---|
Peso molecular |
194.65 g/mol |
Nombre IUPAC |
2-(3-chloropropyl)-2-ethoxy-1,3-dioxolane |
InChI |
InChI=1S/C8H15ClO3/c1-2-10-8(4-3-5-9)11-6-7-12-8/h2-7H2,1H3 |
Clave InChI |
KEAQNKXGIKBCQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(OCCO1)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)

![(2S)-3-methyl-2-[pentanoyl-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B14128044.png)


![2-(4-ethynylphenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128058.png)





![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)
